molecular formula C20H21N7O6 B13411765 N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic Acid

N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic Acid

Cat. No.: B13411765
M. Wt: 455.4 g/mol
InChI Key: BZOCHAZPJDIZAC-LBPRGKRZSA-N
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Description

Comparative Structural Analysis of Methotrexate and Folate

Feature Methotrexate Folate (Tetrahydrofolate)
Pteridine Ring 2,4-diamino-7-methyl-4-oxo 2-amino-4-oxo (reduced to THF)
Bridging Group Methylamino-benzoyl Para-aminobenzoyl
Glutamate Residues Single L-glutamate Poly-γ-glutamate chain
Functional Role DHFR inhibition C1 carrier in nucleotide synthesis

This structural divergence from endogenous folate underpins methotrexate’s mechanism as a competitive inhibitor of dihydrofolate reductase (DHFR) , a key enzyme in folate metabolism.

Functional Group Analysis in the Context of Folate Analog Design

Pteridine Ring Modifications

The 2,4-diaminopteridine system serves as the pharmacophore for DHFR binding. Quantum mechanical studies reveal that the electron-deficient nature of the oxidized pteridine ring enhances π-stacking interactions with aromatic residues in the DHFR active site. The 7-methyl group introduces steric hindrance that disrupts substrate orientation, while the 4-keto group mimics the transition state during folate reduction.

Benzoyl Linker and Glutamate Tail

The methylamino-benzoyl bridge positions the pteridine and glutamate moieties in optimal spatial alignment for target engagement. Unlike natural folates, methotrexate’s single glutamate residue prevents recognition by folate transporters, necessitating active uptake via the reduced folate carrier (RFC). This property limits off-target effects while concentrating the drug in rapidly dividing cells.

Critical Functional Groups and Their Roles

Functional Group Role in Activity
2,4-Diaminopteridine DHFR active site binding
7-Methyl substituent Metabolic stabilization
4-Oxo group Transition state mimicry
Methylamino bridge Spatial orientation of moieties
L-Glutamate Cellular retention via polyglutamylation

The synergy between these groups enables methotrexate to achieve sub-nanomolar affinity for human DHFR , making it 1,000-fold more potent than its natural substrate. Recent advances in antifolate design, such as trimetrexate , have sought to eliminate the glutamate dependency to bypass resistance mechanisms, though these analogs often sacrifice target specificity.

Properties

Molecular Formula

C20H21N7O6

Molecular Weight

455.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-7-methyl-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H21N7O6/c1-9-13(24-15-16(23-9)26-20(21)27-18(15)31)8-22-11-4-2-10(3-5-11)17(30)25-12(19(32)33)6-7-14(28)29/h2-5,12,22H,6-8H2,1H3,(H,25,30)(H,28,29)(H,32,33)(H3,21,23,26,27,31)/t12-/m0/s1

InChI Key

BZOCHAZPJDIZAC-LBPRGKRZSA-N

Isomeric SMILES

CC1=C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CC1=C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material and Functionalization

  • The pteridine ring is typically synthesized or sourced as 2,4-diamino-6-hydroxymethylpteridine or related derivatives
  • Chloromethylation at the 6-position is achieved by reacting 2,4-diamino-6-hydroxymethylpteridine with thionyl chloride at room temperature without solvent or catalyst, yielding 2,4-diamino-6-chloromethylpteridine hydrochloride with high purity and solubility advantages for further reactions

Reduction and Methylation

  • The 7-methyl substitution and the 1,4-dihydro-4-oxo tautomeric form are stabilized during synthesis
  • The 2-amino group remains intact for subsequent coupling

Preparation of the Benzoyl-L-Glutamic Acid Derivative

  • The benzoyl portion is functionalized with an amino group at the para position (4-position) to enable nucleophilic substitution
  • L-Glutamic acid or its diethyl ester is used as the backbone for conjugation
  • Diethyl N-[4-(methylamino)benzoyl]glutamate is a common intermediate, allowing alkylation at the methylamino group

Coupling Reaction: Alkylation Step

  • The key step is the alkylation of the diethyl N-[4-(methylamino)benzoyl]glutamate with the chloromethyl pteridine hydrochloride
  • Reaction conditions:
    • Polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide)
    • Potassium iodide as a catalyst to facilitate halide exchange and improve alkylation efficiency
    • Controlled temperature to avoid racemization of the chiral center of glutamic acid
  • The product is diethyl N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]glutamate, a key intermediate

Hydrolysis to Final Acid Form

  • The ester groups are hydrolyzed to yield the free acid form of N-[4-[[(2-amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid
  • Hydrolysis conditions:
    • Sodium hydroxide in aqueous ethanol or similar basic aqueous alcoholic media
    • Mild conditions to prevent decomposition or racemization
  • Purification involves precipitation, centrifugation, and washing rather than chromatographic methods, yielding high purity product

Alternative Synthesis via Cyclization

  • Some methods start from p-aminobenzoyl glutamic acid, 2,4,5-triamino-6-hydroxypyrimidine, and trichloroacetone in the presence of sodium metabisulfite and sodium acetate to maintain pH 3.4–3.6 at 36–40 °C for 6 hours
  • This leads to cyclization forming the pteridine ring system and subsequent folic acid derivatives, including the target compound as an orange-red precipitate
  • Alternatively, α,β-dibromopropionaldehyde can be used instead of trichloroacetone for condensation under similar conditions

Summary Table of Preparation Steps

Step No. Reaction/Process Conditions & Reagents Outcome/Intermediate
1 Chloromethylation of 2,4-diamino-6-hydroxymethylpteridine Thionyl chloride, room temp, no solvent/catalyst 2,4-diamino-6-chloromethylpteridine hydrochloride
2 Preparation of diethyl N-[4-(methylamino)benzoyl]glutamate Standard esterification and amination Benzoyl-L-glutamate ester with methylamino substituent
3 Alkylation of benzoyl ester with chloromethyl pteridine Polar aprotic solvent, potassium iodide catalyst Diethyl N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]glutamate
4 Hydrolysis of ester groups NaOH in aqueous ethanol, mild conditions This compound
5 Alternative cyclization synthesis p-Aminobenzoyl glutamic acid + triamino hydroxypyrimidine + trichloroacetone, pH 3.4–3.6, 36–40 °C, 6h Direct formation of folic acid derivatives including target compound

Analytical and Purity Considerations

  • High-performance liquid chromatography (HPLC) is the standard analytical method for purity assessment
  • Optical purity is maintained throughout synthesis, especially at the L-glutamic acid stereocenter, avoiding racemization
  • Purification avoids complex chromatographic steps, relying on precipitation and washing, facilitating scale-up

Chemical Reactions Analysis

Types of Reactions

Folic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Folic acid has a wide range of applications in scientific research:

Mechanism of Action

Folic acid exerts its effects by acting as a coenzyme in the synthesis of nucleotides, which are the building blocks of DNA and RNA. It is converted into its active forms, dihydrofolate and tetrahydrofolate, which participate in one-carbon transfer reactions. These reactions are crucial for the synthesis of purines and thymidylate, essential components of DNA .

Comparison with Similar Compounds

Folic Acid (Pteroyl-L-Glutamic Acid)

Structure: C₁₉H₁₉N₇O₆, featuring a pteridine ring linked to para-aminobenzoic acid (PABA) and L-glutamic acid . Key Differences: Lacks the 7-methyl group present in the target compound. Function: Essential for DNA synthesis, red blood cell formation, and prevention of neural tube defects. Acts as a precursor to tetrahydrofolate (THF) . Stability: Sensitive to heat, light, and oxidation, requiring protective formulations in pharmaceuticals and fortified foods . Therapeutic Use: Treats megaloblastic anemia and dietary deficiencies; used in prenatal supplements .

Methotrexate (N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid)

Structure: C₂₀H₂₂N₈O₅, with 2,4-diamino substitutions on the pteridine ring and a methylamino bridge . Key Differences:

  • 2,4-Diamino groups enhance binding to dihydrofolate reductase (DHFR).
  • Methylamino bridge increases metabolic stability compared to folic acid. Function: Potent DHFR inhibitor, blocking nucleotide synthesis and used in cancer chemotherapy and autoimmune diseases . Pharmacokinetics: Higher potency but requires leucovorin rescue to mitigate toxicity .

Leucovorin (Calcium [4-({[(RS)-2-Amino-5-formyl-4-oxo-1,4,5,6,7,8-tetrahydro-pteridin-6-yl]methyl}amino)benzoyl]-L-glutamate)

Structure: C₂₀H₂₁CaN₇O₇, a 5-formyl-THF derivative with a reduced pteridine ring . Key Differences: Formyl group at position 5 and tetrahydro state improve bioavailability. Function: Rescues normal cells from methotrexate toxicity by bypassing DHFR inhibition. Also used in colorectal cancer therapy with fluorouracil .

Quinazolinyl Analogs (e.g., N-(4-{[(2-Amino-4-hydroxyquinazolin-6-yl)methyl]formylamino}benzoyl)-L-glutamic acid)

Structure : Quinazoline replaces pteridine, with formyl and hydroxyl substitutions .
Key Differences :

  • Quinazoline core alters binding kinetics to folate receptors and enzymes.
  • Formyl group may mimic folinic acid derivatives.

5-Hydroxymethyl-5,6-Dihydrofolic Acid

Structure : C₂₀H₂₁N₇O₇, featuring a hydroxymethyl group on the dihydropteridine ring .
Key Differences : Hydroxymethyl modification stabilizes the reduced dihydrofolate state.
Function : Intermediate in folate metabolism, critical for serine and glycine synthesis .

D-Glutamic Acid Isomer of Folic Acid

Structure : Mirror-image stereochemistry at the glutamic acid residue (C₁₉H₁₉N₇O₆) .
Key Differences : Inactive form due to incorrect stereochemistry for enzyme recognition .
Implications : Highlights the necessity of L-glutamate for folate activity.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Therapeutic/Functional Role Evidence ID
Target Compound C₂₀H₂₁N₇O₆ (inferred) 7-Methyl-pteridinyl, L-glutamate Potential antifolate/experimental -
Folic Acid C₁₉H₁₉N₇O₆ Pteridinyl, L-glutamate Anemia treatment, prenatal care [1, 3, 12]
Methotrexate C₂₀H₂₂N₈O₅ 2,4-Diamino-pteridinyl, methylamino Cancer chemotherapy [14, 11]
Leucovorin Calcium C₂₀H₂₁CaN₇O₇ 5-Formyl-THF, calcium salt Rescue agent, adjuvant therapy [10]
Quinazolinyl Analog C₂₀H₂₁N₇O₆ Quinazoline core, formyl group Anticancer research [2, 5]
5-Hydroxymethyl-5,6-Dihydrofolate C₂₀H₂₁N₇O₇ Hydroxymethyl-dihydropteridine Metabolic intermediate [4]

Research Findings and Implications

  • Methotrexate’s Superior Binding: The 2,4-diamino substitution and methylamino bridge confer 1000-fold higher DHFR affinity than folic acid, enabling clinical efficacy at nanomolar concentrations .
  • Steric Effects of Methyl Groups : The 7-methyl group in the target compound may hinder enzyme interactions compared to folic acid, as seen in studies where methyl substitutions on pteridine alter DHFR inhibition .
  • Stereochemical Specificity : The D-glutamate isomer’s inactivity underscores the precision required in folate biosynthesis pathways .
  • Quinazoline Antifolates : These analogs demonstrate variable activity against folate-dependent enzymes, suggesting tailored modifications could optimize therapeutic indices .

Biological Activity

N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid (commonly referred to as a derivative of methotrexate) is a compound with significant biological activity, particularly in the context of cancer treatment and enzymatic inhibition. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes pteridine and glutamic acid moieties. Its chemical formula is C23H22N8O8C_{23}H_{22}N_{8}O_{8} with a molecular weight of 538.48 g/mol. The IUPAC name is:

(S)2(4(((2amino4oxo3,4dihydropteridin6yl)methyl)amino)benzamido)5((2,5dioxopyrrolidin1yl)oxy)5oxopentanoicacid(S)-2-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-5-((2,5-dioxopyrrolidin-1-yl)oxy)-5-oxopentanoicacid

This compound primarily acts as an inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. This inhibition leads to reduced proliferation of cancer cells. The compound's structural modifications enhance its affinity for TS compared to traditional folate analogs.

Biological Activity

1. Inhibition of Thymidylate Synthase:

  • The compound has been shown to competitively inhibit TS with a Ki value of approximately 2.3 µM . This competitive inhibition suggests that it can effectively compete with the natural substrate 5,10-methylenetetrahydrofolate.

2. Antitumor Activity:

  • In vitro studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, including L1210 leukemia cells, with an IC50 value of 0.52 µM .

3. Folylpolyglutamate Synthetase Substrate:

  • The compound acts as a substrate for murine folylpolyglutamate synthetase, displaying kinetic characteristics similar to aminopterin, which further supports its potential utility in cancer therapy .

Table 1: Summary of Biological Activities

ActivityDescriptionReference
TS InhibitionCompetitive inhibitor with Ki = 2.3 µM
CytotoxicityIC50 = 0.52 µM against L1210 cells
Folylpolyglutamate SubstrateKm = 28 µM comparable to aminopterin
Osteoclast Proliferation InhibitionInduces apoptosis in osteoclasts

Q & A

Q. What are the established synthetic routes for this compound, and how is its purity validated?

The compound is synthesized via multi-step reactions, often starting with pteridine derivatives and coupling to L-glutamic acid via a benzoyl linker. Key steps include alkylation of the pteridinylmethyl group and amide bond formation. Purity is validated using HPLC (≥98% purity) with reference standards like Methotrexate impurity C (USP) . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm molecular identity (e.g., m/z 441.40 for [M+H]⁺ and characteristic benzoyl/pteridine NMR signals) .

Q. What analytical techniques are recommended for structural confirmation?

  • Stereochemistry : X-ray crystallography or circular dichroism (CD) for L-glutamic acid configuration .
  • Functional groups : FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) vibrations .
  • Redox states : UV-Vis spectroscopy (λmax ~280–320 nm for pteridine moieties) .

Q. How is the compound quantified in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., D₃-methotrexate) achieves sensitivity in the ng/mL range. Mobile phases typically use ammonium formate/acetonitrile gradients .

Advanced Research Questions

Q. How do structural modifications (e.g., formylation or methylation) alter biological activity?

  • N⁽¹⁰⁾-Methylation (as in Methopterin) reduces folate pathway activity by 50% compared to folic acid, likely due to impaired binding to dihydrofolate reductase (DHFR) .
  • 5-Formyl derivatives (e.g., 10-Formylfolic acid) show enhanced stability in acidic environments, making them suitable for in vitro enzyme assays .
  • Nitroso derivatives exhibit unique degradation profiles under UV light, requiring dark storage conditions .

Q. How can contradictory data on cytotoxicity be resolved?

Discrepancies in LD₅₀ values (e.g., 282 mg/kg vs. 631 mg/kg in rodents) may arise from differences in salt forms (e.g., monosodium vs. free acid) or administration routes (i.v. vs. oral). Standardize protocols using pharmacopeial reference materials (USP) and control for metabolic differences using knock-out cell models (e.g., DHFR-deficient lines) .

Q. What experimental models best elucidate its role in folate metabolism?

  • In vitro : DHFR inhibition assays (IC₅₀ determination) with purified enzyme .
  • In vivo : Knockout mice (Folr1⁻/⁻) to study tissue-specific uptake .
  • Microscopy : Fluorescently tagged analogs (e.g., FITC conjugates) for subcellular localization in HeLa cells .

Methodological Considerations

Q. How to assess stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via LC-MS. Degradation peaks at pH <3 correlate with pteridine ring hydrolysis .
  • Light sensitivity : Conduct accelerated stability studies under UV/visible light; use amber vials for storage .

Q. What strategies mitigate interference from metabolites in activity assays?

  • Chromatographic separation : Use C18 columns with ion-pairing agents (e.g., tetrabutylammonium) to resolve parent compound from polar metabolites .
  • Enzyme-specific inhibitors : Co-administer methotrexate to block DHFR and isolate off-target effects .

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